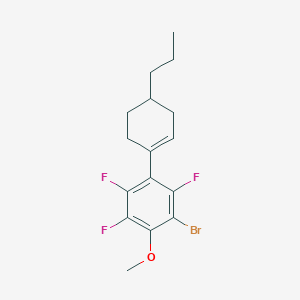
3'-Bromo-2',5',6'-trifluoro-4'-methoxy-4-propyl-2,3,4,5-tetrahydro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Bromo-2’,5’,6’-trifluoro-4’-methoxy-4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl is a complex organic compound characterized by the presence of bromine, fluorine, methoxy, and propyl groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-2’,5’,6’-trifluoro-4’-methoxy-4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl typically involves multiple steps, including halogenation, fluorination, and methoxylation reactions. The specific synthetic route may vary depending on the desired purity and yield. Common reagents used in these reactions include bromine, fluorine gas, and methanol, with catalysts such as palladium or copper to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
3’-Bromo-2’,5’,6’-trifluoro-4’-methoxy-4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized biphenyl derivatives.
Scientific Research Applications
3’-Bromo-2’,5’,6’-trifluoro-4’-methoxy-4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3’-Bromo-2’,5’,6’-trifluoro-4’-methoxy-4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2,5,6-trifluorophenol: Shares similar halogenation and fluorination patterns but lacks the methoxy and propyl groups.
4-Bromobenzotrifluoride: Contains a bromine and trifluoromethyl group but differs in the overall structure and functional groups.
Uniqueness
3’-Bromo-2’,5’,6’-trifluoro-4’-methoxy-4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl is unique due to its combination of bromine, fluorine, methoxy, and propyl groups attached to a biphenyl structure
Properties
Molecular Formula |
C16H18BrF3O |
|---|---|
Molecular Weight |
363.21 g/mol |
IUPAC Name |
1-bromo-2,4,5-trifluoro-6-methoxy-3-(4-propylcyclohexen-1-yl)benzene |
InChI |
InChI=1S/C16H18BrF3O/c1-3-4-9-5-7-10(8-6-9)11-13(18)12(17)16(21-2)15(20)14(11)19/h7,9H,3-6,8H2,1-2H3 |
InChI Key |
BQYKNANREIJJDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(=CC1)C2=C(C(=C(C(=C2F)Br)OC)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one](/img/structure/B13100782.png)
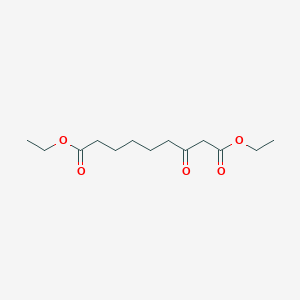
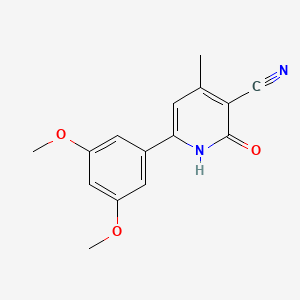
![(R)-tert-Butyl 6-(5-(7-bromo-9,9,10,10-tetrafluoro-9,10-dihydrophenanthren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13100794.png)
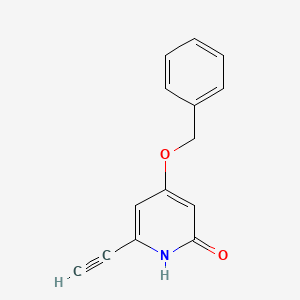
![5,6-dihydro-2H-pyrazolo[3,4-e][1,2,4]triazine-3,7-dione](/img/structure/B13100809.png)
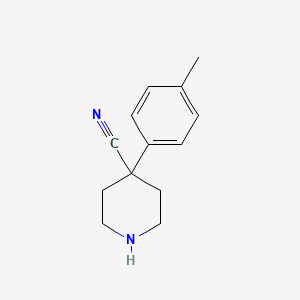

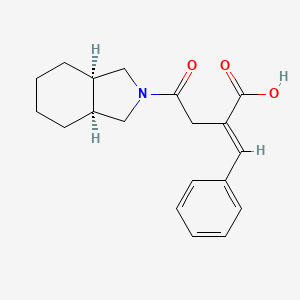
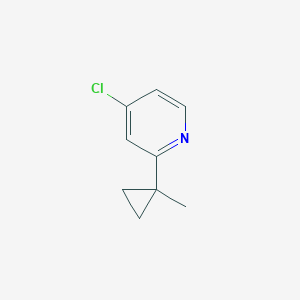
![Imidazo[5,1-C][1,2,4]triazine](/img/structure/B13100844.png)
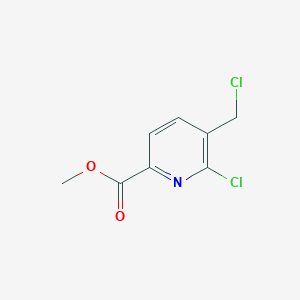
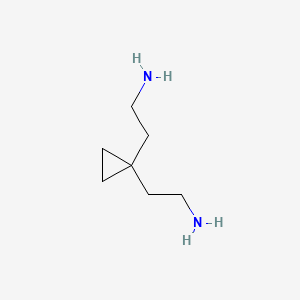
![[(2R,3R,4S,5R,6R)-6-(4-acetamido-2-oxopyrimidin-1-yl)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13100860.png)
